(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine
Overview
Description
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is a pyrimidine derivative known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with a methyl group at the 2-position and a phenylethyl group at the N4 position, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a significant role in the development, differentiation, and activation of B-cells.
Mode of Action
This compound acts as a BTK inhibitor . It binds to the BTK enzyme, inhibiting its activity. This inhibition disrupts the BCR pathway, leading to reduced B-cell activation and proliferation .
Biochemical Pathways
The compound affects the BCR pathway . By inhibiting BTK, it disrupts signal transduction in the pathway, leading to reduced activation and proliferation of B-cells. This can have downstream effects on the immune response, particularly in conditions characterized by overactive B-cells.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of B-cell activation and proliferation . This can lead to a decrease in the symptoms of diseases characterized by overactive B-cells, such as certain types of cancer, lupus, allergic disorders, Sjogren’s disease, and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with acetophenone-formamide conjugates, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve the use of catalysts such as ZnCl2 or NH4I, which facilitate the formation of the pyrimidine core under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as three-component coupling reactions using functionalized enamines, triethyl orthoformate, and ammonium acetate have been reported to be efficient for large-scale synthesis . These methods offer good functional group tolerance and can be adapted for gram-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like K2S2O8, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as NaBH4.
Common Reagents and Conditions
Oxidation: K2S2O8 in the presence of DMSO as a methine equivalent.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of 4-arylquinolines.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N4-(1-phenylethyl)pyrimidine-4,6-diamine: Lacks the methyl group at the 2-position.
2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine: Similar structure but may differ in stereochemistry.
Uniqueness
(S)-2-methyl-N4-(1-phenylethyl)pyrimidine-4,6-diamine is unique due to its specific stereochemistry and substitution pattern, which can influence its binding affinity and specificity towards molecular targets. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research.
Properties
IUPAC Name |
2-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-9(11-6-4-3-5-7-11)15-13-8-12(14)16-10(2)17-13/h3-9H,1-2H3,(H3,14,15,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHABJNOFNGXBK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC(C)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N[C@@H](C)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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